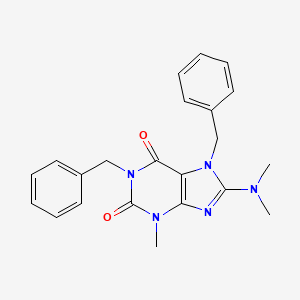

1,7-dibenzyl-8-(dimethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

BenchChem offers high-quality 1,7-dibenzyl-8-(dimethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dibenzyl-8-(dimethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-24(2)21-23-19-18(26(21)14-16-10-6-4-7-11-16)20(28)27(22(29)25(19)3)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQSVSVPOQXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N(C)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is Bromodomain-containing protein 4 (BRD4) . BRD4, an epigenetic reader, is recognized as a potential therapeutic target for several types of cancer and cardiovascular diseases.

Mode of Action

This compound interacts with BRD4 by inhibiting its activity. Most of the synthesized 1,7-dibenzyl-substituted theophylline derivatives showed detectable activities with IC50 values in the range 2.51–10.50 µM. Notably, some compounds showed significant selectivity for two bromodomains of BRD4, where the inhibition of BD1 was 20-times greater than that of BD2.

Biochemical Pathways

BRD4 recognizes acetylated lysine (KAc) residues of histones and other proteins via their bromodomains to regulate gene transcription. This can involve the recruitment of a positive transcriptional elongation factor complex (P-TEFb), which has an important adjusting role for RNA polymerase II (RNA Pol II). Given that the target genes of BRD4 are associated with multiple pathological processes, such as aberrant cell proliferation and inflammation, BRD4 has garnered considerable research attention in the pharmaceutical field.

Result of Action

The inhibition of BRD4 by 1,7-Dibenzyl-8-(dimethylamino)-3-methylpurine-2,6-dione can potentially disrupt the transcription of target genes associated with cell proliferation and inflammation. This disruption can lead to the suppression of these pathological processes, providing therapeutic benefits in diseases such as cancer and cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.